molecular formula C13H16N2O6 B12905973 Diethyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)fumarate

Diethyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)fumarate

Cat. No.: B12905973
M. Wt: 296.28 g/mol
InChI Key: RBIZUPIXEMIJIL-TWGQIWQCSA-N
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Description

Diethyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)fumarate is a heterocyclic compound that contains both pyrimidine and fumarate moieties. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)fumarate can be achieved through a multi-step process. One common method involves the regioselective alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form the hydrazide. Subsequent reactions with carbon disulfide and potassium hydroxide yield the oxadiazole derivative, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. Solvent-free conditions and microwave-assisted synthesis have also been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, potassium hydroxide, and ethyl bromoacetate. Reaction conditions such as solvent choice, temperature, and reaction time are critical factors that influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, oxadiazole derivatives, and triazolothiadiazines.

Scientific Research Applications

Diethyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)fumarate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)fumarate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)fumarate is unique due to its specific combination of pyrimidine and fumarate moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological applications make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

IUPAC Name

diethyl (Z)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)but-2-enedioate

InChI

InChI=1S/C13H16N2O6/c1-4-20-10(16)6-9(12(18)21-5-2)15-7-8(3)11(17)14-13(15)19/h6-7H,4-5H2,1-3H3,(H,14,17,19)/b9-6-

InChI Key

RBIZUPIXEMIJIL-TWGQIWQCSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C(=O)OCC)\N1C=C(C(=O)NC1=O)C

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)N1C=C(C(=O)NC1=O)C

Origin of Product

United States

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